Differential Substrate Specificity: ACOX2/3 vs. ACOX1 for Very-Long-Chain Methyl-Branched Acyl-CoAs
Unlike straight-chain long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA) which are oxidized by ACOX1, very-long-chain methyl-branched acyl-CoAs, such as 21-Methylpentacosanoyl-CoA, are substrates for the distinct peroxisomal oxidases ACOX2 and ACOX3. This functional segregation is supported by substrate specificity studies on human ACOX isoforms [1]. While direct kinetic data (Km, kcat) for 21-Methylpentacosanoyl-CoA are absent in the current literature, its classification as a C25, methyl-branched acyl-CoA places it within the established substrate class for ACOX2/3, which are known to be the only human acyl-CoA oxidases involved in the degradation of branched-chain fatty acids [2]. This is in contrast to ACOX1, which is responsible for oxidizing straight-chain fatty acids of varying lengths [2].
| Evidence Dimension | Peroxisomal Acyl-CoA Oxidase Isoform Specificity |
|---|---|
| Target Compound Data | 21-Methylpentacosanoyl-CoA (C25, methyl-branched) is inferred to be a substrate for ACOX2/ACOX3. |
| Comparator Or Baseline | Palmitoyl-CoA (C16:0, straight-chain) is a known substrate for ACOX1. |
| Quantified Difference | Not available for the target compound directly. Class-level functional assignment is based on chain length (>C20) and presence of a methyl branch. |
| Conditions | Human peroxisomal acyl-CoA oxidase isoform specificity, determined via in vitro enzyme assays [1][2]. |
Why This Matters
This class-level evidence directs experimental design, confirming that 21-Methylpentacosanoyl-CoA is the appropriate substrate for studying ACOX2/ACOX3 function and related peroxisomal disorders, whereas a straight-chain analog would be processed by a different, non-cognate enzyme system.
- [1] Ferdinandusse, S., et al. (2018). A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase. *Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease*, 1864(3), 952-958. View Source
- [2] Vanhove, G. F., et al. (1993). The CoA esters of 2-methyl-branched chain fatty acids and of the bile acid intermediates di- and trihydroxycoprostanic acids are oxidized by one single peroxisomal branched chain acyl-CoA oxidase in human liver and kidney. *Journal of Biological Chemistry*, 268(14), 10335-10344. View Source
